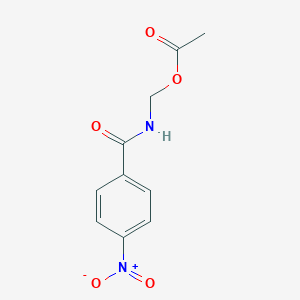
(4-Nitrobenzamido)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Nitrobenzamido)methyl acetate is an organic compound with the molecular formula C10H10N2O5 It consists of a benzamide group substituted with a nitro group at the para position and an acetyloxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrobenzamido)methyl acetate can be achieved through several methods. One common approach involves the nitration of methyl benzoate followed by hydrolysis and subsequent acetylation. The nitration of methyl benzoate is typically carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to yield methyl 4-nitrobenzoate . This intermediate is then hydrolyzed to produce 4-nitrobenzoic acid, which is subsequently converted to this compound through acetylation with acetic anhydride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Nitrobenzamido)methyl acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Nitrobenzoic acid derivatives.
Reduction: 4-Aminobenzamido derivatives.
Substitution: Various substituted benzamido derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Nitrobenzamido)methyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Nitrobenzamido)methyl acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The acetyloxy group can be hydrolyzed to release acetic acid, which may further influence the compound’s activity. The exact pathways and molecular targets depend on the specific application and conditions.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-nitrobenzoate: A precursor in the synthesis of (4-Nitrobenzamido)methyl acetate.
4-Nitrobenzoic acid: Another intermediate in the synthesis process.
4-Aminobenzamide: A reduced form of the compound with different chemical properties.
Uniqueness
This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its nitro and acetyloxy groups provide distinct reactivity patterns compared to similar compounds, making it valuable in various research and industrial applications.
Properties
CAS No. |
25642-84-6 |
|---|---|
Molecular Formula |
C10H10N2O5 |
Molecular Weight |
238.20 g/mol |
IUPAC Name |
[(4-nitrobenzoyl)amino]methyl acetate |
InChI |
InChI=1S/C10H10N2O5/c1-7(13)17-6-11-10(14)8-2-4-9(5-3-8)12(15)16/h2-5H,6H2,1H3,(H,11,14) |
InChI Key |
ZKKSVUDIXPAWFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




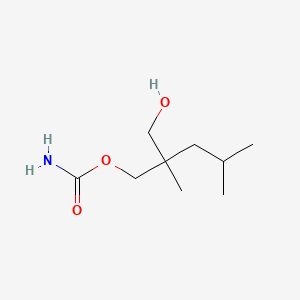
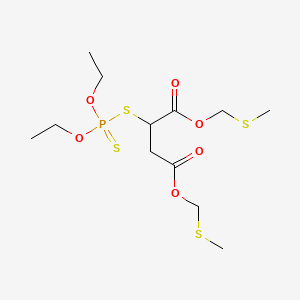
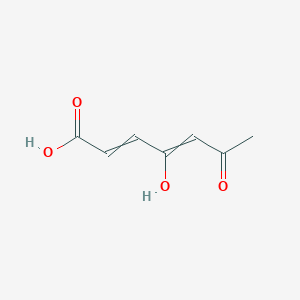
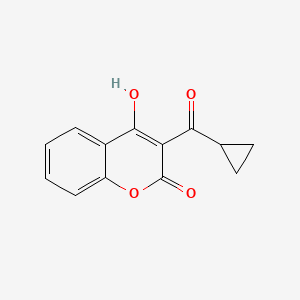
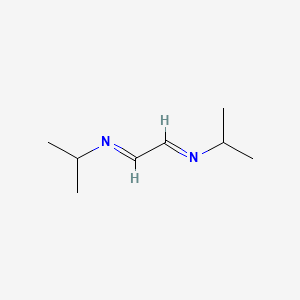
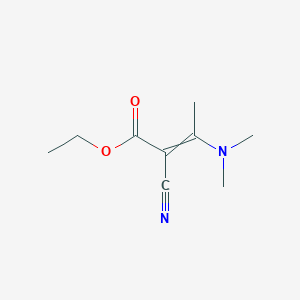
![Methyl 3-[(E)-phenyldiazenyl]prop-2-enoate](/img/structure/B14685494.png)
![3-(Butoxycarbonyl)-1,6-dimethyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-1-ium methyl sulfate](/img/structure/B14685500.png)


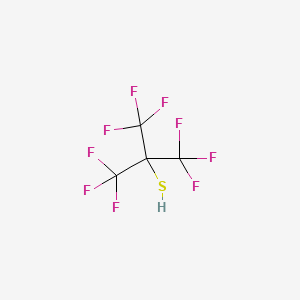
![N~1~-[3-(10H-Phenothiazin-10-yl)propyl]ethane-1,2-diamine](/img/structure/B14685534.png)
